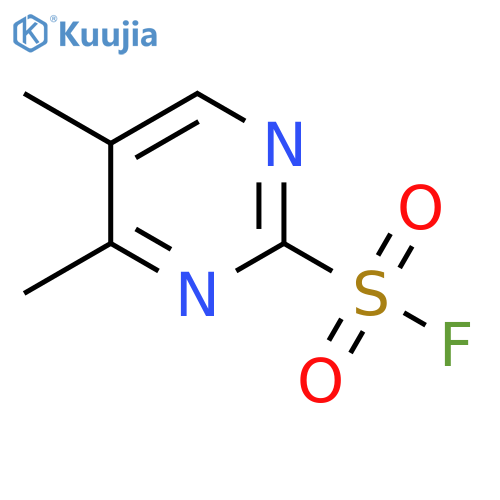

Cas no 2172052-10-5 (4,5-dimethylpyrimidine-2-sulfonyl fluoride)

4,5-dimethylpyrimidine-2-sulfonyl fluoride 化学的及び物理的性質

名前と識別子

-

- 4,5-dimethylpyrimidine-2-sulfonyl fluoride

- 2172052-10-5

- EN300-1583753

-

- インチ: 1S/C6H7FN2O2S/c1-4-3-8-6(9-5(4)2)12(7,10)11/h3H,1-2H3

- InChIKey: UMAKAKKUSGPLIS-UHFFFAOYSA-N

- ほほえんだ: S(C1=NC=C(C)C(C)=N1)(=O)(=O)F

計算された属性

- せいみつぶんしりょう: 190.02122681g/mol

- どういたいしつりょう: 190.02122681g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 12

- 回転可能化学結合数: 1

- 複雑さ: 249

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 68.3Ų

- 疎水性パラメータ計算基準値(XlogP): 1.1

4,5-dimethylpyrimidine-2-sulfonyl fluoride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1583753-0.05g |

4,5-dimethylpyrimidine-2-sulfonyl fluoride |

2172052-10-5 | 0.05g |

$1807.0 | 2023-06-04 | ||

| Enamine | EN300-1583753-10.0g |

4,5-dimethylpyrimidine-2-sulfonyl fluoride |

2172052-10-5 | 10g |

$9252.0 | 2023-06-04 | ||

| Enamine | EN300-1583753-50mg |

4,5-dimethylpyrimidine-2-sulfonyl fluoride |

2172052-10-5 | 50mg |

$888.0 | 2023-09-24 | ||

| Enamine | EN300-1583753-250mg |

4,5-dimethylpyrimidine-2-sulfonyl fluoride |

2172052-10-5 | 250mg |

$972.0 | 2023-09-24 | ||

| Enamine | EN300-1583753-2500mg |

4,5-dimethylpyrimidine-2-sulfonyl fluoride |

2172052-10-5 | 2500mg |

$2071.0 | 2023-09-24 | ||

| Enamine | EN300-1583753-1000mg |

4,5-dimethylpyrimidine-2-sulfonyl fluoride |

2172052-10-5 | 1000mg |

$1057.0 | 2023-09-24 | ||

| Enamine | EN300-1583753-2.5g |

4,5-dimethylpyrimidine-2-sulfonyl fluoride |

2172052-10-5 | 2.5g |

$4216.0 | 2023-06-04 | ||

| Enamine | EN300-1583753-0.5g |

4,5-dimethylpyrimidine-2-sulfonyl fluoride |

2172052-10-5 | 0.5g |

$2066.0 | 2023-06-04 | ||

| Enamine | EN300-1583753-0.25g |

4,5-dimethylpyrimidine-2-sulfonyl fluoride |

2172052-10-5 | 0.25g |

$1980.0 | 2023-06-04 | ||

| Enamine | EN300-1583753-5.0g |

4,5-dimethylpyrimidine-2-sulfonyl fluoride |

2172052-10-5 | 5g |

$6239.0 | 2023-06-04 |

4,5-dimethylpyrimidine-2-sulfonyl fluoride 関連文献

-

Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556

-

Dhanshri C. Juvale,Vishal V. Kulkarni,Hemantkumar S. Deokar,Nilesh K. Wagh,Subhash B. Padhye,Vithal M. Kulkarni Org. Biomol. Chem., 2006,4, 2858-2868

-

Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790

-

Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334

-

Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650

-

Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136

-

Jeroen Peters,Alice Cardall,Willem Haasnoot Analyst, 2014,139, 3968-3976

-

Riku Kubota,Shoichiro Asayama,Hiroyoshi Kawakami Chem. Commun., 2014,50, 15909-15912

-

Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540

-

Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732

4,5-dimethylpyrimidine-2-sulfonyl fluorideに関する追加情報

Recent Advances in the Application of 4,5-dimethylpyrimidine-2-sulfonyl fluoride (CAS: 2172052-10-5) in Chemical Biology and Drug Discovery

4,5-dimethylpyrimidine-2-sulfonyl fluoride (CAS: 2172052-10-5) has emerged as a promising chemical probe and building block in the field of chemical biology and drug discovery. This sulfonyl fluoride derivative has garnered significant attention due to its unique reactivity profile and potential applications in covalent inhibitor design, activity-based protein profiling (ABPP), and targeted protein degradation. Recent studies have highlighted its utility as a versatile warhead for targeting nucleophilic residues in enzymes and other biologically relevant proteins.

The compound's mechanism of action primarily involves selective modification of serine, threonine, tyrosine, lysine, and cysteine residues through sulfonylation reactions. This reactivity has been particularly valuable in the development of covalent inhibitors for challenging targets such as kinases, proteases, and other enzymes with nucleophilic active sites. A 2023 study published in the Journal of Medicinal Chemistry demonstrated the effectiveness of 4,5-dimethylpyrimidine-2-sulfonyl fluoride in creating selective covalent inhibitors for Bruton's tyrosine kinase (BTK) with improved pharmacokinetic properties compared to traditional acrylamide-based inhibitors.

Recent advancements in synthetic methodology have enabled more efficient production of 4,5-dimethylpyrimidine-2-sulfonyl fluoride and its derivatives. A notable 2024 publication in Organic Letters described a novel one-pot synthesis approach that significantly improves yield and purity while reducing the need for hazardous reagents. These methodological improvements are facilitating broader adoption of this compound in medicinal chemistry programs and chemical biology research.

In the context of targeted protein degradation, 4,5-dimethylpyrimidine-2-sulfonyl fluoride has shown promise as a warhead for proteolysis-targeting chimeras (PROTACs) and molecular glues. Its ability to form reversible covalent bonds with target proteins offers potential advantages in terms of selectivity and tunability of degradation kinetics. Preliminary results from ongoing studies suggest that this approach may help address some of the challenges associated with traditional small-molecule degraders, particularly in terms of achieving sustained target engagement without complete target depletion.

The compound's utility extends beyond therapeutic development into chemical proteomics and target identification. Recent work published in Nature Chemical Biology (2024) demonstrated the successful application of 4,5-dimethylpyrimidine-2-sulfonyl fluoride-based probes for comprehensive mapping of ligandable cysteines in the human proteome. This approach has revealed numerous previously unexplored druggable sites, opening new avenues for drug discovery against challenging targets.

Despite these promising developments, challenges remain in optimizing the selectivity and pharmacokinetic properties of 4,5-dimethylpyrimidine-2-sulfonyl fluoride-based compounds. Current research efforts are focused on understanding structure-activity relationships and developing strategies to mitigate potential off-target effects. The growing body of literature on this compound suggests it will continue to play an important role in chemical biology and drug discovery in the coming years, particularly in areas where traditional reversible inhibitors have shown limitations.

2172052-10-5 (4,5-dimethylpyrimidine-2-sulfonyl fluoride) 関連製品

- 2248320-86-5(4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) 1-methyl 2-fluorobenzene-1,4-dicarboxylate)

- 1384429-34-8(1-(2-methylpropyl)cyclopentylmethanamine)

- 2227204-77-3(2-Amino-4-cyclohexyl-N-methylbutanamide)

- 1935214-80-4(tert-butyl N-(3,3-dimethyl-1-sulfanylbutan-2-yl)carbamate)

- 206054-37-7(2-Chloro-N-(2-nitrophenyl)propanamide)

- 405931-43-3(4-chloro-6-(cyclohexyloxy)pyrimidine)

- 41658-60-0(H-His-Asp-Oh)

- 1708250-34-3(5-Nitro-2-(2-trifluoromethyl-phenyl)-2H-[1,2,3]triazole-4-carboxylic acid)

- 2138350-52-2(5-bromo-6-ethyl-7-methyl-2-(2,2,2-trifluoroethyl)-1,2,4triazolo1,5-apyridine)

- 179060-31-2(4,5,6,7-Tetrahydrofuro[2,3-c]pyridine hydrochloride)